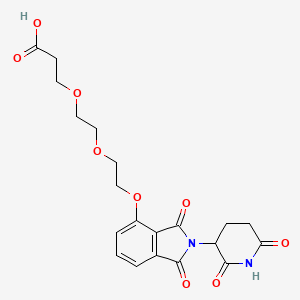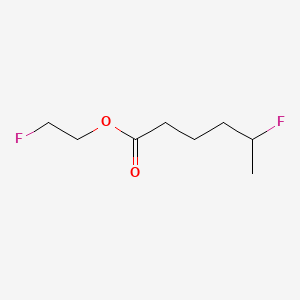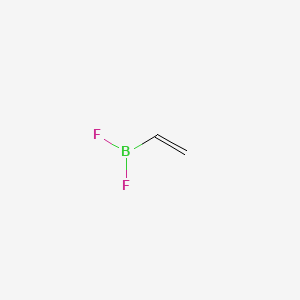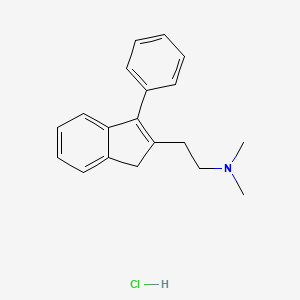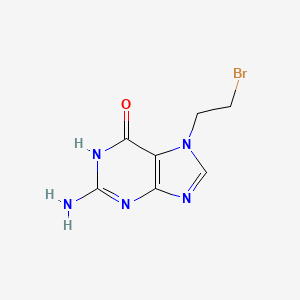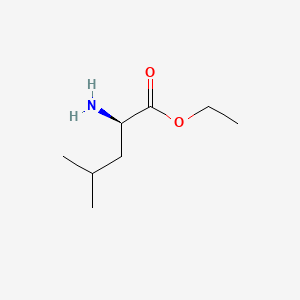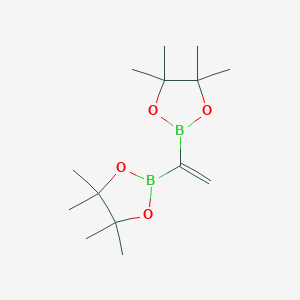
Retinyl Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinyl Bromide is a derivative of vitamin A, specifically a brominated form of retinol. Retinoids, including this compound, are known for their significant roles in cellular differentiation, proliferation, and vision. They are widely used in dermatology, pharmacology, and cosmetic industries due to their potent biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Retinyl Bromide typically involves the bromination of retinol. This can be achieved through the reaction of retinol with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to prevent the formation of multiple brominated products. The general reaction scheme is as follows:
Retinol+Br2→Retinyl Bromide+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Retinyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: It can be oxidized to form retinoic acid derivatives, which are crucial in biological systems.
Reduction Reactions: this compound can be reduced back to retinol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.
Major Products
Substitution: Products include retinyl alcohols, amines, and thiols.
Oxidation: Major products are retinoic acids.
Reduction: The primary product is retinol.
Aplicaciones Científicas De Investigación
Retinyl Bromide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various retinoid derivatives.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders, cancers, and vision-related diseases.
Industry: Utilized in the formulation of cosmetic products due to its anti-aging and skin-regenerating properties.
Mecanismo De Acción
Retinyl Bromide exerts its effects through its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes responsible for skin health, immune response, and vision.
Comparación Con Compuestos Similares
Similar Compounds
Retinol: The parent compound of Retinyl Bromide, known for its anti-aging and skin-regenerating properties.
Retinoic Acid: The active metabolite of retinol, used in the treatment of acne and other skin disorders.
Retinyl Palmitate: An ester of retinol, commonly used in cosmetic formulations for its stability and efficacy.
Uniqueness
This compound is unique due to its brominated structure, which can influence its reactivity and biological activity. Compared to other retinoids, it may offer distinct advantages in specific applications, such as targeted drug delivery or specialized cosmetic formulations.
Propiedades
Fórmula molecular |
C20H29Br |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
Clave InChI |
ZRZOHRRZTJAARH-OVSJKPMPSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


